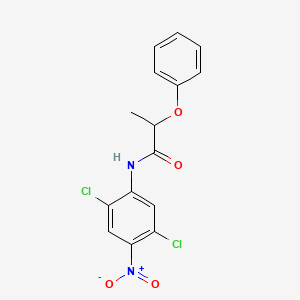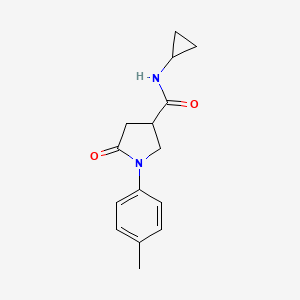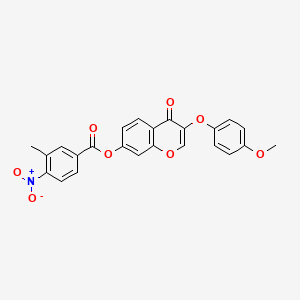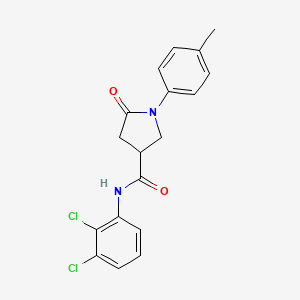
N-(2,5-dichloro-4-nitrophenyl)-2-phenoxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dichloro-4-nitrophenyl)-2-phenoxypropanamide, commonly known as Dichlorophen, is a herbicide that has been widely used in agriculture for weed control. It was first introduced in the 1950s and has since been used extensively due to its effectiveness in controlling a wide range of weeds.
作用机制
Dichlorophen inhibits the activity of PPO by binding to the active site of the enzyme. This prevents the enzyme from converting protoporphyrinogen to protoporphyrin, which is the precursor for the synthesis of chlorophyll. The accumulation of protoporphyrinogen in the plant cells leads to the formation of reactive oxygen species (ROS), which cause oxidative damage to the plant cells, ultimately leading to the death of the plant.
Biochemical and Physiological Effects:
Dichlorophen has been shown to have a range of biochemical and physiological effects on plants. It disrupts the normal functioning of the chloroplasts and leads to the accumulation of ROS, which cause oxidative damage to the plant cells. The compound also affects the synthesis of other pigments, such as carotenoids, which are important for photosynthesis. Additionally, Dichlorophen has been shown to affect the expression of genes involved in the stress response and defense mechanisms of plants.
实验室实验的优点和局限性
Dichlorophen has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also highly effective in controlling a wide range of weeds, making it a useful tool for studying plant physiology and herbicide resistance. However, the compound has some limitations. It is toxic to humans and animals, and therefore, caution must be taken when handling it. Additionally, it has been shown to have some environmental impacts, such as groundwater contamination and toxicity to non-target organisms.
未来方向
There are several future directions for research related to Dichlorophen. One area of interest is the development of new herbicides that are more effective and have fewer environmental impacts. Another area of research is the study of herbicide resistance in weeds and the mechanisms underlying it. Additionally, the effects of Dichlorophen on non-target organisms and the environment need to be further investigated to ensure its safe use in agriculture. Finally, the development of new methods for the synthesis of Dichlorophen and other herbicides could lead to more efficient and sustainable production processes.
Conclusion:
In conclusion, Dichlorophen is a herbicide that has been widely used in agriculture for weed control. It works by inhibiting the activity of the enzyme PPO, ultimately leading to the death of the plant. The compound has several advantages for use in laboratory experiments, but caution must be taken when handling it due to its toxicity to humans and animals. There are several future directions for research related to Dichlorophen, including the development of new herbicides, the study of herbicide resistance in weeds, and the investigation of its effects on non-target organisms and the environment.
合成方法
Dichlorophen is synthesized by reacting 2,5-dichloro-4-nitrophenol with 2-phenoxypropionyl chloride in the presence of a base. The reaction yields Dichlorophen as a yellow crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
Dichlorophen has been extensively studied for its herbicidal properties. It has been shown to be effective in controlling a wide range of weeds, including broadleaf weeds, grasses, and sedges. The compound works by inhibiting the activity of the enzyme protoporphyrinogen oxidase (PPO), which is essential for the synthesis of chlorophyll in plants. This leads to the destruction of the chlorophyll and ultimately the death of the plant.
属性
IUPAC Name |
N-(2,5-dichloro-4-nitrophenyl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4/c1-9(23-10-5-3-2-4-6-10)15(20)18-13-7-12(17)14(19(21)22)8-11(13)16/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARFCMWUOUJDMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1Cl)[N+](=O)[O-])Cl)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(4-chlorophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5035017.png)
![N-{1-[1-(2-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5035025.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-1-methyl-4-piperidinamine](/img/structure/B5035028.png)
![4-[2-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-pyran-4-yl)piperidine](/img/structure/B5035030.png)

![2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol](/img/structure/B5035042.png)
![3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5035051.png)
![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole hydrobromide](/img/structure/B5035056.png)
![N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B5035065.png)
![bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5035080.png)

![N-(3-chloro-2-methylphenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B5035102.png)

